Methyl 4-(Bromomethyl)-2,6-difluorobenzoate
Overview
Description
Methyl 4-(Bromomethyl)-2,6-difluorobenzoate is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromomethyl and difluoromethyl groups
Mechanism of Action
Target of Action
Methyl 4-(Bromomethyl)-2,6-difluorobenzoate is a chemical compound that primarily targets the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of this compound involves a free radical reaction . In this reaction, the compound loses a hydrogen atom at the benzylic position, which can be resonance stabilized . This results in the formation of a new bond .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction .
Biochemical Analysis
Biochemical Properties
Methyl 4-(Bromomethyl)-2,6-difluorobenzoate plays a crucial role in biochemical reactions, particularly in the synthesis of potential anti-HIV agents and as a catalyst for the rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors . It interacts with various enzymes and proteins, facilitating these biochemical transformations. The ester group in this compound is slightly twisted out of the plane of the central aromatic ring, which may influence its reactivity and interactions with biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ester group, which is slightly twisted out of the plane of the central aromatic ring, may play a role in its binding interactions and reactivity . These interactions can lead to the inhibition or activation of specific enzymes, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound is stable under inert gas (nitrogen or argon) at 2-8°C
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(Bromomethyl)-2,6-difluorobenzoate typically involves the bromination of methyl 2,6-difluorobenzoate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(Bromomethyl)-2,6-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of 4-(Carboxymethyl)-2,6-difluorobenzoic acid.
Reduction: Formation of 4-(Hydroxymethyl)-2,6-difluorobenzyl alcohol.
Scientific Research Applications
Methyl 4-(Bromomethyl)-2,6-difluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential anti-HIV agents and aldose reductase inhibitors.
Organic Synthesis: It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.
Catalysis: It acts as a catalyst in the rearrangement of benzylthiothiazoline derivatives.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(Bromomethyl)benzoate
- Methyl 4-(Bromomethyl)-3-methoxybenzoate
- Methyl 2-bromobenzoate
Uniqueness
Methyl 4-(Bromomethyl)-2,6-difluorobenzoate is unique due to the presence of both bromomethyl and difluoromethyl groups, which impart distinct reactivity and properties compared to its analogs. The difluoromethyl groups enhance its lipophilicity and metabolic stability, making it a valuable intermediate in drug design and synthesis.
Properties
IUPAC Name |
methyl 4-(bromomethyl)-2,6-difluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9(13)8-6(11)2-5(4-10)3-7(8)12/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEKOTUJVAIWPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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